molecular formula C10H10N2O B14814160 1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B14814160
M. Wt: 174.20 g/mol
InChI Key: LVONEXNNYIBWDK-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one (CAS: 1860028-21-2) is a spirocyclic compound featuring a cyclobutane ring fused to a pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol and a purity of 95–97% in commercial research-grade samples . The compound’s structure combines a strained cyclobutane moiety with a bicyclic heteroaromatic system, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-9-10(4-2-5-10)7-3-1-6-11-8(7)12-9/h1,3,6H,2,4-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONEXNNYIBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

  • Structure : Cyclopropane ring fused to pyrrolo[2,3-b]pyridine.
  • Molecular Weight : 160.18 g/mol (vs. 190.20 for cyclobutane analog).
  • Higher reported synthesis yields (up to 95%) compared to cyclobutane derivatives, likely due to optimized cyclopropane-forming reactions .
  • Applications : Used in fragment-based drug design due to compact size and modular functionalization .

Spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

  • Structure : Cyclopentane ring fused to pyrrolo[2,3-b]pyridine.
  • Molecular Weight : 287.58 g/mol (for bromo-chloro derivative).
  • Halogen substituents (e.g., Br, Cl) enhance electrophilicity, enabling cross-coupling reactions for diversification .
  • Applications : Intermediate in synthesizing kinase inhibitors via Suzuki-Miyaura couplings .

Spiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

  • Structure : Tetrahydropyran (oxane) fused to pyrrolo[2,3-b]pyridine.
  • Key Differences :
    • Oxygen atom in the oxane ring increases hydrophilicity, improving aqueous solubility.
    • Reduced ring strain compared to cyclobutane or cyclopropane derivatives.
  • Applications : Explored for lead optimization in CNS-targeted therapies due to enhanced blood-brain barrier penetration .

1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione

  • Structure : Cyclohexane fused to pyrrolo[2,3-b]pyridine with a dione group.
  • Molecular Weight : 216.24 g/mol.
  • Key Differences :
    • Larger cyclohexane ring and additional ketone group increase polarity and hydrogen-bonding capacity.
    • Higher boiling point (482.9°C) due to stronger van der Waals forces .
  • Applications : Investigated for antineoplastic activity, leveraging the dione moiety for redox modulation .

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